molecular formula C40H40O5S B170535 a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio- CAS No. 116501-53-2

a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio-

Cat. No.: B170535
CAS No.: 116501-53-2
M. Wt: 632.8 g/mol
InChI Key: IKCMSYGNAFDJNX-WUXZAEFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio-: is a complex organic compound that belongs to the class of glycosides. It is characterized by the presence of a mannopyranoside ring structure with multiple phenylmethyl groups attached. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio- typically involves the protection of hydroxyl groups on the mannopyranoside ring followed by the introduction of phenylmethyl groups. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio- undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions are common, where one of the phenylmethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups such as azides or halides.

Scientific Research Applications

a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study carbohydrate-protein interactions and to develop glycosylated biomolecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio- involves its interaction with specific molecular targets. The phenylmethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pathways involved may include glycosylation processes and carbohydrate recognition mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
  • 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranose
  • Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside

Uniqueness

a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio- is unique due to the presence of multiple phenylmethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37-,38+,39+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCMSYGNAFDJNX-WUXZAEFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.